molecular formula C10H10N2O5 B13972269 ethyl (E)-3-nitro-alpha-hydroxyiminophenylacetate

ethyl (E)-3-nitro-alpha-hydroxyiminophenylacetate

Cat. No.: B13972269
M. Wt: 238.20 g/mol
InChI Key: VGVIVMFQQNPCDI-LUAWRHEFSA-N
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Description

Ethyl (2E)-2-hydroxyimino-2-(3-nitrophenyl)acetate is an organic compound with a complex structure that includes both nitro and oxime functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-hydroxyimino-2-(3-nitrophenyl)acetate typically involves the reaction of ethyl 2-(3-nitrophenyl)acetate with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then esterified to yield the final product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-hydroxyimino-2-(3-nitrophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The oxime group can be reduced to an amine.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products

    Oxidation: Conversion to nitro derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Ethyl (2E)-2-hydroxyimino-2-(3-nitrophenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-hydroxyimino-2-(3-nitrophenyl)acetate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the oxime group can form hydrogen bonds and interact with nucleophiles. These interactions can modulate biological pathways and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2-nitrophenyl)acetate: Lacks the oxime group, making it less reactive in certain types of reactions.

    Ethyl 2-(3-nitrophenyl)acetate: Similar structure but without the oxime functionality.

    Ethyl 2-chloro-2-(hydroxyimino)acetate: Contains a chloro group instead of a nitro group, leading to different reactivity.

Uniqueness

Ethyl (2E)-2-hydroxyimino-2-(3-nitrophenyl)acetate is unique due to the presence of both nitro and oxime groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H10N2O5

Molecular Weight

238.20 g/mol

IUPAC Name

ethyl (2Z)-2-hydroxyimino-2-(3-nitrophenyl)acetate

InChI

InChI=1S/C10H10N2O5/c1-2-17-10(13)9(11-14)7-4-3-5-8(6-7)12(15)16/h3-6,14H,2H2,1H3/b11-9-

InChI Key

VGVIVMFQQNPCDI-LUAWRHEFSA-N

Isomeric SMILES

CCOC(=O)/C(=N\O)/C1=CC(=CC=C1)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C(=NO)C1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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